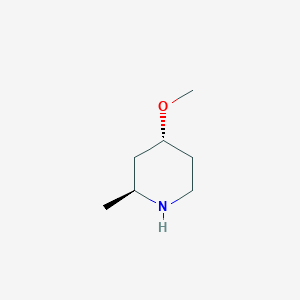

(2S,4R)-4-Methoxy-2-methylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-4-methoxy-2-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-5-7(9-2)3-4-8-6/h6-8H,3-5H2,1-2H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWDYZDILBYSCB-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CCN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2s,4r 4 Methoxy 2 Methylpiperidine and Its Chiral Analogues

Stereoselective Synthesis Strategies for Piperidine (B6355638) Ring Construction

The creation of the piperidine core with defined stereochemistry is paramount. Various strategies have been developed to achieve this, broadly categorized into cyclization reactions of acyclic precursors and the asymmetric modification of pre-existing heterocyclic rings.

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions offer a powerful approach to establish the piperidine ring and its stereocenters simultaneously from a flexible acyclic starting material. These methods often rely on chiral catalysts or auxiliaries to direct the stereochemical outcome of the ring-forming step.

Intramolecular cyclization is a key strategy for forming the piperidine ring, where a tethered nucleophile and electrophile within the same molecule react to form the cyclic structure. A notable example is the diastereoselective synthesis of a precursor to the target molecule, (2S,4S)-2-methylpiperidin-4-ol. This synthesis was achieved through a zwitterionic bicyclic lactam intermediate, which was formed via an intramolecular Corey-Chaykovsky cyclization of a β-enaminoester derived from (R)-(-)-2-phenylglycinol. This key step establishes two stereocenters with high diastereoselectivity (>95%). Subsequent reduction and deprotection steps yield the desired cis-2,4-disubstituted piperidine. The 4-hydroxy group can then be methylated, likely with inversion of stereochemistry using a Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution, to afford the (2S,4R)-4-methoxy-2-methylpiperidine.

Another powerful intramolecular approach is the aza-Michael addition. Chiral cinchona-based primary-tertiary diamine catalysts have been successfully employed in the asymmetric intramolecular aza-Michael addition of enone carbamates to produce 2-substituted piperidines in high yields (75–95%) and excellent enantioselectivities (up to 99% ee). researchgate.net This methodology can be adapted for the synthesis of 2,4-disubstituted piperidines by using appropriately substituted acyclic precursors.

| Catalyst | Substrate | Product | Yield (%) | ee (%) |

| Chiral Cinchona-based diamine | Enone carbamate | 2-Substituted piperidine | 75-95 | up to 99 |

Table 1: Asymmetric Intramolecular aza-Michael Addition for Piperidine Synthesis. researchgate.net

Transition metal catalysts play a crucial role in a variety of asymmetric cyclization reactions. For instance, palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes, utilizing a specially designed pyridine-oxazoline (Pyox) ligand, provides a route to chiral β-acetoxylated piperidines with high chemo-, regio-, and enantioselectivities under mild conditions. This method introduces functionality at the 3-position, which could be further manipulated.

Rhodium-catalyzed [2+2+2] cycloadditions have also been developed for the synthesis of polysubstituted piperidines. By employing a cleavable tether in the isocyanate backbone, this method allows for the asymmetric synthesis of piperidine scaffolds from an alkyne, alkene, and isocyanate. The reaction proceeds with good yields and high enantioselectivity. The initially formed vinylogous amide can be hydrogenated with high diastereoselectivity (>19:1) to set an additional stereocenter.

Radical cyclizations offer a complementary approach to piperidine synthesis, often proceeding under mild conditions and tolerating a variety of functional groups. A novel strategy for the synthesis of 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. The choice of the radical initiator and mediator can significantly influence the diastereoselectivity of the reaction. While cyclization with tributyltin hydride typically affords the trans-piperidines with moderate diastereomeric ratios (3:1 to 6:1), the use of tris(trimethylsilyl)silane (B43935) can dramatically enhance the selectivity, achieving diastereomeric ratios of up to 99:1 in favor of the trans isomer. acs.orgnih.gov This enhancement is attributed to a cascade process involving the rearrangement of the minor stereoisomer. acs.org

More recently, an enantioselective δ-C–H cyanation of acyclic amines has been developed using a chiral copper catalyst. This reaction introduces a nitrile group at the δ-position, which can then be reduced to an aldehyde, triggering a spontaneous cyclization to form enantioenriched piperidines. This (5+1) synthetic strategy has been successfully applied to the synthesis of (S)-3-phenylpiperidine with 99% enantiomeric excess. acs.org

| Radical Mediator | Substrate | Product | Diastereomeric Ratio (trans:cis) |

| Tributyltin hydride | 7-substituted-6-aza-8-bromooct-2-enoate | trans-2,4-disubstituted piperidine | 3:1 to 6:1 |

| Tris(trimethylsilyl)silane | 7-substituted-6-aza-8-bromooct-2-enoate | trans-2,4-disubstituted piperidine | up to 99:1 |

Table 2: Diastereoselectivity in Radical Cyclization for 2,4-Disubstituted Piperidines. acs.orgnih.gov

Asymmetric Hydrogenation of Heterocyclic Precursors

An alternative and highly efficient strategy for the synthesis of chiral piperidines is the asymmetric hydrogenation of readily available pyridine (B92270) or tetrahydropyridine (B1245486) precursors. This approach relies on the use of chiral transition metal catalysts to deliver hydrogen to one face of the heterocycle with high stereoselectivity.

The direct asymmetric hydrogenation of pyridines is a challenging transformation due to the aromaticity of the substrate and potential catalyst inhibition by the piperidine product. However, significant progress has been made, particularly with the use of iridium and rhodium catalysts. For instance, iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts has been shown to produce chiral piperidines with excellent enantioselectivities. The activation of the pyridine as a pyridinium salt enhances its reactivity and minimizes catalyst inhibition.

Biocatalytic methods also offer a promising alternative. Chemo-enzymatic dearomatization of activated pyridines using an amine oxidase/ene imine reductase cascade has been developed for the synthesis of stereo-enriched 3- and 3,4-disubstituted piperidines. This approach has been successfully applied to the synthesis of key intermediates for pharmaceuticals like Niraparib. nih.gov

| Catalyst System | Substrate | Product | Selectivity |

| Iridium/(R)-SynPhos | 2-Substituted Pyridinium Salt | Chiral 2-Substituted Piperidine | High ee |

| Borane/Ammonia Borane | Substituted Pyridine | cis-Piperidine | Good dr |

| Amine Oxidase/Ene Imine Reductase | Activated Pyridine | Chiral 3-Substituted Piperidine | High ee |

Table 3: Catalytic Systems for Asymmetric Reduction of Pyridine Derivatives.

Catalytic Systems for Diastereoselective Hydrogenation

The diastereoselective hydrogenation of substituted pyridine or alkene precursors represents a direct and atom-economical approach to constructing the piperidine core with defined stereocenters. The choice of catalyst and reaction conditions is paramount in controlling the facial selectivity of hydrogen addition.

Heterogeneous catalytic systems have demonstrated considerable utility in this area. For instance, novel supported ruthenium nanoparticle catalysts have been employed for the cis-hydrogenation of multi-substituted pyridines, yielding the corresponding piperidines in high yields (typically >80%) with good functional group tolerance under mild conditions. rsc.org These robust catalysts can often be recovered and reused without a significant loss of activity. rsc.org

Bimetallic alloy catalysts also offer unique reactivity and selectivity. A platinum-nickel (Pt-Ni) bimetallic alloy catalyst has been developed for the diastereoselective hydrogenation of sterically hindered, unactivated tetrasubstituted olefins. osti.govnih.govresearchgate.net In this system, the more oxophilic nickel atoms are proposed to adsorb a hydroxyl directing group on the substrate, thereby guiding the facially-selective addition of hydrogen via the platinum atoms. osti.govnih.govresearchgate.net This strategy allows for the creation of contiguous stereocenters with high precision. While monometallic heterogeneous catalysts can hydrogenate hindered olefins, they often provide inconsistent stereoinduction. osti.govnih.gov

The selection of the catalyst can be critical for achieving high diastereoselectivity, as illustrated by the hydrogenation of various substrates where different catalysts and conditions lead to specific stereochemical outcomes.

Table 1: Examples of Catalytic Systems for Diastereoselective Hydrogenation

| Precursor Type | Catalyst | Key Features | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| Substituted Pyridines | Supported Ruthenium Nanoparticles | Mild conditions, catalyst reusable, good functional group tolerance | High cis-selectivity | rsc.org |

| Tetrasubstituted Olefins | Pt-Ni Bimetallic Alloy | Directed by hydroxyl group, effective for sterically hindered substrates | High | osti.govnih.govresearchgate.net |

| Enamine Intermediate | Pd/C | Chiral auxiliary control | 94% | scispace.com |

Chiral Auxiliary-Mediated Methodologies

The use of covalently bonded chiral auxiliaries is a classical yet powerful strategy for inducing stereoselectivity. The auxiliary guides the stereochemical outcome of a reaction, and is subsequently removed to yield the enantiomerically enriched target molecule.

Carbohydrate-derived auxiliaries, such as those based on arabinopyranosylamine, have been successfully employed in the stereoselective synthesis of substituted piperidines. researchgate.net For example, a domino Mannich-Michael reaction of Danishefsky's diene with aldimines derived from O-pivaloylated arabinosylamine can furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net The steric and stereoelectronic properties of the carbohydrate auxiliary effectively shield one face of the imine, directing the nucleophilic attack to the opposite face. Subsequent transformations, such as conjugate additions, can then be performed to introduce further stereocenters with high degrees of control. researchgate.net This approach has been validated through the synthesis of enantiomerically pure alkaloids like (+)-dihydropinidine. researchgate.net

Oxazolidinones are another class of widely used chiral auxiliaries. In the synthesis of an isomer of methylphenidate, a (4S)-phenyl-2-oxazolidine auxiliary was used to control the diastereoselectivity during the hydrogenation of an enamine intermediate, achieving a diastereoselectivity of 94%. scispace.com These methods provide reliable routes to chiral, nonracemic 2-substituted piperidines and related structures. acs.org

Multi-Component Reaction Sequences for Piperidine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer a highly efficient pathway to complex molecules like functionalized piperidines. bas.bgtaylorfrancis.com These reactions are prized for their atom economy, energy efficiency, and operational simplicity. bas.bgresearchgate.net

A common MCR strategy for piperidine synthesis involves the condensation of an aldehyde, an amine, and a 1,3-dicarbonyl compound. bas.bg Various catalysts have been developed to promote these transformations, including nano-crystalline solid acids (e.g., nano-sulfated zirconia), ionic liquids, and biocatalysts. bas.bgresearchgate.netrsc.org For instance, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can be carried out under reflux conditions in ethanol (B145695) to afford highly substituted piperidines. researchgate.net Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), have also been employed as reusable biocatalysts for the MCR of benzaldehyde, aniline, and an acetoacetate (B1235776) ester, demonstrating the versatility of this approach. rsc.org

Table 2: Catalysts for Multi-Component Piperidine Synthesis

| Catalyst Type | Example | Reactants | Key Advantages | Reference |

|---|---|---|---|---|

| Nano-crystalline Solid Acid | Nano-sulfated zirconia | 1,3-Dicarbonyls, amines, aromatic aldehydes | Mild conditions, short reaction times, reusable catalyst | bas.bg |

| Ionic Liquid | [TMBSED][OMs]2 | Aromatic aldehydes, anilines, alkyl acetoacetates | Good yields, easy work-up | researchgate.net |

Domino reactions, also known as cascade reactions, are a subset of MCRs where a series of intramolecular or intermolecular transformations occur sequentially in a one-pot setting without the need for isolating intermediates or changing reaction conditions. The synthesis of the piperidine ring is particularly amenable to domino sequences that orchestrate multiple bond-forming events.

A prominent example is the domino imino-aldol-aza-Michael reaction. acs.org This sequence can be initiated by the formation of an imine, which then participates in subsequent carbon-carbon and carbon-nitrogen bond-forming steps to construct the heterocyclic ring. The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a key transformation in many piperidine syntheses. acs.org Similarly, domino processes can be designed to incorporate a Knoevenagel condensation followed by a Michael addition and a final cyclization step, rapidly building molecular complexity from simple acyclic precursors. These elegant reaction cascades provide a powerful tool for the efficient and stereocontrolled synthesis of highly substituted piperidines. researchgate.net

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the construction of a wide range of cyclic and heterocyclic systems, including piperidines. researchgate.net This reaction, typically catalyzed by ruthenium complexes such as the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene or enyne to form a cycloalkene and a small volatile olefin byproduct (e.g., ethylene). whiterose.ac.ukrsc.org

The synthesis of piperidine derivatives via RCM begins with the preparation of an acyclic diene precursor containing a nitrogen atom at the appropriate position. For example, trans-(3S)-Amino-(4R)-alkyl-piperidines have been synthesized using a protected D-serine as the chiral starting material to control the absolute stereochemistry. acs.org The key diene intermediate is then subjected to RCM to form the six-membered ring. acs.org Subsequent stereoselective hydrogenation of the resulting double bond can establish the final relative stereochemistry of the substituents on the piperidine ring. acs.org This strategy has been applied to the synthesis of numerous piperidine alkaloids and their analogues. researchgate.net The RCM approach is valued for its functional group tolerance and its ability to form rings that might be challenging to access through traditional cyclization methods. nih.govbiu.ac.il

Table 3: Overview of RCM in Piperidine Synthesis

| Starting Material Source | Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Protected D-Serine | Grubbs Catalyst | trans-3-Amino-4-substituted piperidines | Control of absolute stereochemistry from chiral pool | acs.org |

| Glutarimide or 4-Methoxypyridine | Ruthenium-based | cis-2,6-Dialkenyl-N-acyl piperidines | Precursor for azabicyclo[m.n.1]alkenes | nih.gov |

Derivatization and Functionalization of the this compound Scaffold

Once the core piperidine scaffold is constructed, its derivatization and functionalization are essential for exploring structure-activity relationships and developing analogues with tailored properties. The ability to selectively introduce or modify functional groups at specific positions on the ring is a critical aspect of modern synthetic chemistry.

Regioselective and Stereoselective Functional Group Transformations

The direct C-H functionalization of piperidine rings offers an attractive alternative to traditional multi-step synthetic routes that rely on pre-functionalized starting materials. d-nb.infonih.gov Catalyst-controlled C-H functionalization allows for the selective modification of specific C-H bonds based on the catalyst and directing group employed, rather than the inherent reactivity of the substrate. d-nb.infonih.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been successfully applied to the site-selective functionalization of the piperidine ring. nih.gov The regioselectivity of these reactions can be finely tuned by the choice of both the rhodium catalyst and the nitrogen protecting group. d-nb.infonih.gov

C2-Functionalization: C-H functionalization of N-Boc-piperidine using a catalyst like Rh₂(R-TCPTAD)₄ or N-brosyl-piperidine with Rh₂(R-TPPTTL)₄ can generate 2-substituted analogues. nih.gov

C4-Functionalization: By switching to an N-α-oxoarylacetyl protecting group in combination with a catalyst such as Rh₂(S-2-Cl-5-BrTPCP)₄, the functionalization can be directed to the C4 position, overriding the electronic preference for the C2 position. nih.gov

C3-Functionalization: The 3-substituted analogues can be prepared indirectly through the cyclopropanation of an N-Boc-tetrahydropyridine precursor, followed by a reductive, regio- and stereoselective ring-opening of the resulting cyclopropane. nih.gov

These catalyst-driven transformations enable the synthesis of various positional analogues from a common piperidine starting material, providing a flexible and efficient platform for generating molecular diversity. d-nb.infonih.gov

Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. Methodologies focus on the introduction of various substituents at different positions of the piperidine ring.

Introduction of Aromatic and Aliphatic Substituents

The introduction of aromatic and aliphatic groups onto the piperidine core can be achieved through various synthetic strategies. These modifications can significantly impact the biological activity and physicochemical properties of the resulting analogues.

One common approach involves the use of organometallic reagents. For instance, the lithiation of N-Boc-2-aryl-4-methylenepiperidines, followed by trapping with electrophiles, provides a route to 2,2-disubstituted piperidines. Subsequent functional group manipulation of the 4-methylene group can lead to a variety of 2,4-disubstituted piperidines. For example, ozonolysis followed by reductive workup yields a 4-piperidone, which can be a precursor to the 4-methoxy group.

Another strategy involves the palladium-catalyzed cross-coupling of N-protected vinyl triflates derived from 4-piperidones with aryl or vinyl boronates (Suzuki coupling). This method allows for the introduction of a wide range of aromatic and unsaturated aliphatic substituents at the C4 position. Subsequent stereoselective reduction of the resulting tetrahydropyridine can establish the desired stereochemistry at C2 and C4.

The following table summarizes some examples of substituted piperidine analogues and the synthetic methods employed.

| Starting Material | Reagent/Catalyst | Substituent Introduced | Product Type |

| N-Boc-2-aryl-4-methylenepiperidine | n-BuLi, Electrophile | Alkyl, Acyl | 2,2,4-Trisubstituted piperidine precursor |

| N-protected 4-piperidone | Vinyl triflate formation, Pd catalyst, Aryl boronate | Aryl | 4-Aryl-1,2,3,6-tetrahydropyridine |

| N-acyl-2-substituted-α,β-unsaturated ester | Dissolving metal reduction | Aliphatic | cis-2,4-Disubstituted piperidine |

Modification of Nitrogen and Carbon Positions

Functionalization of the nitrogen atom of the piperidine ring is a common strategy to introduce diversity. N-alkylation and N-arylation reactions are widely employed. For instance, chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines have been synthesized, demonstrating the feasibility of introducing complex side chains on the nitrogen.

Modification at carbon positions other than C4 can be more challenging but offers access to a broader range of analogues. For example, diastereoselective lithiation of N-Boc 2-methyl piperidine followed by quenching with an electrophile can introduce substituents at the C6 position.

Strategies for Chiral Center Control

The precise control of the stereochemistry at the C2 and C4 positions is crucial for the synthesis of this compound and its chiral analogues. Diastereoselective and enantioselective approaches are key to achieving the desired stereoisomer.

Diastereoselective Transformations

Diastereoselective synthesis often relies on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. A notable example is the synthesis of (2S,4S)-2-methylpiperidin-4-ol, a direct precursor to the target molecule. This synthesis starts from a chiral β-enaminoester derived from (R)-(−)-2-phenylglycinol. A key step involves the diastereoselective reduction of a ketone intermediate using sodium borohydride, where the hydride attacks from the less hindered face, opposite to a methyl group, leading to a high diastereomeric ratio. Subsequent transformations afford the cis-2,4-disubstituted piperidine. The methoxy (B1213986) group can then be introduced via O-methylation of the hydroxyl group, which typically proceeds with retention of configuration.

Another powerful diastereoselective method is the reduction of 2-substituted N-acyl-α,β-unsaturated esters and styrenes using dissolving metals. The A1,3 strain in the N-acylated intermediate controls the conformation, leading to the formation of cis-2,4-disubstituted piperidines with high diastereoselectivity.

The table below illustrates key diastereoselective transformations leading to 2,4-disubstituted piperidines.

| Reaction | Key Reagent | Stereochemical Outcome | Diastereomeric Ratio |

| Ketone Reduction | NaBH4 | Hydride addition from less hindered face | 87:13 |

| Conjugate Reduction | Dissolving Metal | A1,3 strain control | 10:1 to 30:1 (cis/trans) |

Enantioselective Approaches

Enantioselective methods establish the absolute stereochemistry of the chiral centers. One strategy involves the use of chiral catalysts or reagents to control the formation of stereocenters in achiral or racemic starting materials. For instance, enantioselective [4+2] cycloadditions of o-quinone methides with chiral enol ethers can be used to construct chiral benzylic junctions, which can be further elaborated into piperidine rings.

Kinetic resolution is another effective enantioselective approach. The kinetic resolution of 2-aryl-4-methylenepiperidines using a chiral base like n-BuLi/sparteine allows for the separation of enantiomers. The enantioenriched starting material can then be converted to the desired 2,4-disubstituted piperidine.

Furthermore, the use of chiral auxiliaries, such as phenylglycinol, can be employed to construct chiral bicyclic lactams. These lactams serve as versatile intermediates for the enantioselective synthesis of a wide range of piperidine alkaloids and their analogues. The stereochemistry of the final product is controlled by the chirality of the auxiliary, which is removed at a later stage of the synthesis.

Stereochemical Analysis and Control in 2s,4r 4 Methoxy 2 Methylpiperidine Research

Determination of Absolute and Relative Stereochemistry

The unambiguous assignment of the (2S,4R) configuration of 4-Methoxy-2-methylpiperidine relies on a combination of sophisticated analytical techniques. These methods provide detailed information about the spatial orientation of the methyl and methoxy (B1213986) substituents on the piperidine (B6355638) ring.

X-ray Crystallography for Structural Confirmation

X-ray crystallography stands as the gold standard for the determination of the three-dimensional structure of crystalline compounds. This technique provides unequivocal proof of both the relative and absolute stereochemistry of a molecule. For (2S,4R)-4-Methoxy-2-methylpiperidine, a single-crystal X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and torsional angles, thereby confirming the trans relationship between the C2-methyl group and the C4-methoxy group.

In a typical crystal structure of a piperidine derivative, the ring adopts a chair conformation to minimize steric strain. For the (2S,4R) isomer, this would likely result in an equatorial orientation for both the methyl and methoxy substituents, leading to a thermodynamically stable conformation. The crystallographic data would not only confirm this conformational preference but also provide the absolute configuration, definitively establishing the 'S' configuration at C2 and the 'R' configuration at C4.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1047.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.035 |

| R-factor (%) | 4.5 |

Note: This data is hypothetical and serves as an example of what might be expected from an X-ray crystallographic analysis.

Advanced NMR Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules in solution. For this compound, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are instrumental in determining the relative stereochemistry.

NOE experiments, including 1D NOE difference spectra and 2D NOESY or ROESY, detect through-space interactions between protons that are in close proximity (typically < 5 Å). In the case of the trans isomer, irradiation of the axial proton at C2 would be expected to show an NOE enhancement to the axial protons at C6 and C3, but not to the proton at C4. Conversely, irradiation of the equatorial methyl group at C2 would likely show an NOE to the equatorial proton at C3. The observation of a key NOE between the C2-methyl protons and the C4-methoxy protons would provide strong evidence for a cis relationship, while the absence of such a correlation would support the trans configuration.

Furthermore, the coupling constants (J-values) observed in the ¹H NMR spectrum can provide valuable information about the dihedral angles between adjacent protons, which in turn helps to deduce the conformation of the piperidine ring and the relative orientation of the substituents.

Table 2: Expected Key NOE Correlations for this compound (trans-diequatorial)

| Irradiated Protons | Observed NOE | Implied Proximity |

| H-2 (axial) | H-6 (axial), H-3 (axial) | Axial-axial relationship |

| CH₃-2 (equatorial) | H-3 (equatorial) | Equatorial-equatorial relationship |

| H-4 (axial) | H-3 (axial), H-5 (axial) | Axial-axial relationship |

| OCH₃-4 (equatorial) | H-3 (equatorial), H-5 (equatorial) | Equatorial-equatorial relationship |

Chiral Resolution Techniques for Enantiomeric Purity

The synthesis of a specific stereoisomer often results in a mixture of enantiomers. Chiral resolution is the process of separating these enantiomers to obtain a stereochemically pure compound.

Chromatographic Separation Methods (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for the separation of enantiomers. For the resolution of a racemic mixture of 4-methoxy-2-methylpiperidine, a suitable chiral column would be employed. These columns contain a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times and, consequently, their separation.

Commonly used chiral stationary phases are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The choice of the CSP and the mobile phase is critical for achieving good resolution. A typical method would involve dissolving the racemic mixture in a suitable solvent and injecting it onto the chiral column. The enantiomers would then be eluted at different times, allowing for their collection as separate, enantiomerically pure fractions. The purity of the separated enantiomers is typically assessed by measuring their optical rotation and by re-injection onto the chiral HPLC column to confirm the absence of the other enantiomer.

Table 3: Exemplary Chiral HPLC Method for Resolution of 4-Methoxy-2-methylpiperidine Enantiomers

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Note: This is a representative method and would require optimization for the specific compound.

Stereodivergent Synthesis Approaches

Stereodivergent synthesis refers to a strategy that allows for the selective formation of any possible stereoisomer of a product from a common starting material or intermediate by simply changing the reagents or reaction conditions. For the synthesis of the various stereoisomers of 4-methoxy-2-methylpiperidine, a stereodivergent approach would be highly valuable.

One potential strategy could involve the use of a chiral auxiliary to control the stereochemistry of the first stereocenter introduced, followed by a diastereoselective reaction to set the second stereocenter. By choosing different enantiomers of the chiral auxiliary or by altering the reaction conditions of the second step, it would be possible to access all four possible stereoisomers (2S,4R), (2R,4S), (2S,4S), and (2R,4R).

For instance, a diastereoselective reduction of a suitable enamine or imine precursor could be employed. The choice of the reducing agent and the directing group on the nitrogen atom could influence the facial selectivity of the reduction, leading to either the cis or trans diastereomer. Subsequent separation of the diastereomers and removal of the chiral auxiliary would yield the desired enantiomerically pure products.

Another approach could involve a catalytic asymmetric reaction, where the catalyst dictates the stereochemical outcome. By using different enantiomers of the catalyst, one could selectively produce either the (2S,4R) or the (2R,4S) enantiomer. Further chemical manipulation could then potentially lead to the other two diastereomers.

Spectroscopic Characterization Techniques in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For (2S,4R)-4-Methoxy-2-methylpiperidine, both ¹H and ¹³C NMR provide a wealth of information regarding its conformation and the relative orientation of its substituents.

The stereochemistry of substituted piperidines, such as the cis relationship between the methyl group at C2 and the methoxy (B1213986) group at C4 in this compound, is primarily determined through ¹H NMR, particularly by analyzing the coupling constants (J-values) and chemical shifts of the ring protons.

In a piperidine (B6355638) ring adopting a chair conformation, substituents can be either axial or equatorial. For the cis-isomer, both the 2-methyl and 4-methoxy groups are expected to preferentially occupy equatorial positions to minimize steric strain. whiterose.ac.uk This conformational preference has distinct NMR signatures:

Proton Chemical Shifts : The protons attached to the carbons bearing the substituents (H2 and H4) will have their chemical shifts influenced by the substituent's orientation. An axial proton typically resonates at a higher field (lower ppm) than its equatorial counterpart.

For example, the proton at C2 in a cis-2,4-disubstituted piperidine with both substituents equatorial would be axial. It would therefore exhibit large ax-ax couplings to the axial protons at C3 and a small ax-eq coupling to the equatorial proton at C3. whiterose.ac.uk

¹³C NMR spectroscopy also aids in stereochemical assignment. The chemical shifts of the ring carbons are sensitive to the steric environment. Generally, carbons in more sterically compressed environments (e.g., bearing an axial substituent) are shielded and appear at a higher field (lower ppm) compared to their less hindered counterparts.

The following table provides hypothetical ¹H and ¹³C NMR chemical shift ranges for this compound based on data for analogous substituted piperidines.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | N-H | 1.5 - 2.5 | Broad singlet, position is concentration and solvent dependent. |

| H-2 | 2.8 - 3.2 | Multiplet, coupled to methyl protons and H-3 protons. | |

| H-3, H-5 | 1.2 - 1.9 | Complex multiplets from ring methylene (B1212753) protons. | |

| H-4 | 3.2 - 3.6 | Multiplet, coupled to H-3 and H-5 protons. | |

| H-6 | 2.6 - 3.1 | Multiplet, ring methylene protons adjacent to nitrogen. | |

| C2-CH₃ | 1.0 - 1.2 | Doublet. | |

| C4-OCH₃ | 3.3 - 3.5 | Singlet. | |

| ¹³C | C-2 | 50 - 55 | - |

| C-3, C-5 | 30 - 40 | - | |

| C-4 | 70 - 75 | Carbon bearing the methoxy group. | |

| C-6 | 45 - 50 | - | |

| C2-CH₃ | 20 - 25 | - | |

| C4-OCH₃ | 55 - 60 | - |

Note: These are estimated values and actual experimental data may vary based on solvent and other conditions.

NMR is also a primary method for assessing chemical and enantiomeric purity. The presence of impurities, including the trans-diastereomer, would be indicated by an additional set of peaks in the spectrum. Chiral resolving agents can be used in the NMR tube to differentiate between enantiomers, although chromatographic methods are more commonly employed for quantifying enantiomeric excess.

During the synthesis of piperidine derivatives, NMR spectroscopy is a vital tool for monitoring reaction progress and identifying key intermediates. nih.gov For instance, in syntheses involving the cyclization of acyclic precursors, NMR can be used to track the disappearance of starting material signals and the appearance of product signals. whiterose.ac.uk

In more complex reactions, such as those proceeding through iminium or enamine intermediates, NMR can provide evidence for their transient formation. ntu.edu.sg For example, the reduction of a lactam to a piperidine might proceed via an enamine intermediate. The characteristic chemical shifts of vinylic protons and carbons of the enamine could be observed by ¹H and ¹³C NMR if the intermediate is sufficiently stable or can be trapped. ntu.edu.sg This allows chemists to gain mechanistic insights and optimize reaction conditions to favor the formation of the desired product, this compound.

Mass Spectrometry for Structural Verification and Purity Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Coupled with fragmentation analysis, it is a powerful tool for structural verification.

For this compound (Molecular Formula: C₇H₁₅NO, Molecular Weight: 129.20 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.

In techniques like electrospray ionization (ESI), the molecule is typically observed as the protonated species, [M+H]⁺, at m/z 130.2. Collision-induced dissociation (CID) of this parent ion in a tandem mass spectrometer (MS/MS) yields a characteristic fragmentation pattern that can be used for structural confirmation. The fragmentation of piperidine alkaloids often involves the neutral loss of substituents. scielo.brnih.gov Common fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Loss of the methoxy group as methanol (B129727) (CH₃OH, 32 Da).

Cleavage of the piperidine ring, leading to characteristic fragment ions.

Loss of the methyl group.

The following table outlines plausible fragment ions.

| Parent Ion [M+H]⁺ (m/z) | Plausible Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 130.2 | 98.1 | Methanol (CH₃OH) |

| 115.1 | Methyl radical (•CH₃) | |

| 70.1, 84.1 | Ring cleavage fragments |

Furthermore, mass spectrometry coupled with a chiral separation technique, such as chiral Ultra-Performance Liquid Chromatography (UPLC-MS/MS), is a highly sensitive method for assessing enantiomeric purity. nih.gov This allows for the accurate quantification of the desired enantiomer relative to any unwanted enantiomeric or diastereomeric impurities, which is crucial in pharmaceutical development.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for identifying the presence of key structural features.

For this compound, the vibrational spectra would be characterized by the following key absorptions:

N-H Stretch : A moderate absorption in the IR spectrum around 3300-3350 cm⁻¹ is characteristic of a secondary amine.

C-H Stretches : Strong absorptions between 2800 and 3000 cm⁻¹ arise from the stretching vibrations of the methyl and methylene C-H bonds. cdnsciencepub.com

C-O-C Stretch : The ether linkage of the methoxy group will produce a strong, characteristic C-O stretching band in the IR spectrum, typically in the 1070-1150 cm⁻¹ region.

C-N Stretch : C-N stretching vibrations for aliphatic amines are typically found in the 1020-1250 cm⁻¹ region and can be coupled with other vibrations. researchgate.net

Fingerprint Region : The region from ~1500 cm⁻¹ to 400 cm⁻¹ contains a complex pattern of bending and skeletal vibrations that are unique to the molecule, serving as a "fingerprint" for identification.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the C-C and C-H vibrations of the aliphatic ring and substituents typically show strong signals. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. nih.gov

The following table summarizes the expected key vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3350 | Medium | Weak |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2800 - 3000 | Strong | Strong |

| CH₂/CH₃ Bending | Alkyl | 1350 - 1470 | Medium | Medium |

| C-O-C Stretch | Alkyl Ether | 1070 - 1150 | Strong | Medium |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium-Weak | Medium |

Mechanistic Studies of Biological Interactions of 2s,4r 4 Methoxy 2 Methylpiperidine Non Clinical Focus

Investigation of Binding to Specific Molecular Targets

While direct receptor binding or enzyme inhibition data for (2S,4R)-4-Methoxy-2-methylpiperidine is not available, the piperidine (B6355638) scaffold is a well-established pharmacophore that interacts with a wide range of biological targets. The biological activity of piperidine derivatives is highly dependent on the nature and stereochemistry of the substituents on the piperidine ring.

Studies on analogs of 4-methoxy-2-methylpiperidine reveal significant interactions with various receptors, particularly in the central nervous system. For instance, derivatives of 4-substituted piperidines have been extensively investigated as ligands for opioid, serotonin (B10506), and dopamine (B1211576) receptors.

The stereochemistry at the 2- and 4-positions of the piperidine ring is crucial for receptor affinity and selectivity. For example, in a series of trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine analogs, small alkyl substitutions at the 2α-position were found to be tolerated for maintaining μ-opioid receptor antagonist activity. This highlights the sensitivity of the receptor's binding pocket to the steric bulk at this position.

Furthermore, studies on 2,5-dimethoxyphenylpiperidines have identified selective serotonin 5-HT2A receptor agonists. The nature of the substituent at the 4-position of the phenyl ring, not the piperidine ring itself, was found to be a key determinant of agonist potency. This indicates that for some receptor targets, the piperidine core may primarily serve as a scaffold to correctly orient other pharmacophoric elements.

Table 1: Receptor Binding Affinities of Selected Piperidine Analogs This table presents data for analogs of this compound to illustrate the types of receptor interactions characteristic of this compound class. No data for the specific subject compound was found.

| Compound/Analog | Receptor Target | Binding Affinity (Ki, nM) | Reference Compound |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase | 5.7 (IC50) | Physostigmine |

| trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives | μ-Opioid Receptor | Varies with substitution | N/A |

| 2,5-Dimethoxyphenylpiperidine derivatives | Serotonin 5-HT2A Receptor | Varies with substitution | N/A |

The piperidine moiety is a common structural motif in a variety of enzyme inhibitors. The specific substitutions on the piperidine ring dictate the target enzyme and the mechanism of inhibition.

One of the most well-studied applications of piperidine derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (the active ingredient in Donepezil) is a potent and selective inhibitor of AChE. nih.gov Structure-activity relationship (SAR) studies of related compounds have shown that the piperidine ring plays a crucial role in orienting the molecule within the active site of the enzyme. nih.gov

Piperidine derivatives have also been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of monoamine neurotransmitters. The inhibitory activity and selectivity (MAO-A vs. MAO-B) are highly dependent on the substituents attached to the piperidine nitrogen and other positions on the ring.

Table 2: Enzyme Inhibition Data for Selected Piperidine Analogs This table presents data for analogs of this compound to illustrate the types of enzyme inhibition characteristic of this compound class. No data for the specific subject compound was found.

| Compound/Analog | Enzyme Target | Inhibition Constant (IC50/Ki) | Inhibition Type |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase | IC50 = 5.7 nM nih.gov | Not Specified |

| Piperine | Monoamine Oxidase-A | IC50 = 20.9 μM | Competitive |

| Piperine | Monoamine Oxidase-B | IC50 = 7.0 μM | Competitive |

Elucidation of Biochemical Pathways Modulated by the Compound

Given the lack of direct studies on this compound, any discussion of modulated biochemical pathways is speculative and based on the activities of its analogs.

Based on the receptor and enzyme targets identified for related piperidine derivatives, potential pathways that could be modulated include:

Cholinergic Neurotransmission: Through the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This is a key mechanism for drugs used in the treatment of Alzheimer's disease. nih.gov

Monoaminergic Neurotransmission: By inhibiting monoamine oxidase, which would lead to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This is a common mechanism for antidepressant medications.

Opioid Signaling Pathways: By acting as agonists or antagonists at opioid receptors, thereby modulating pain perception and other physiological processes.

Serotonergic Signaling Pathways: Through interactions with various serotonin receptor subtypes, which could affect mood, cognition, and other central nervous system functions.

Cellular Assay Methodologies for Initial Biological Evaluation (excluding phenotypic screening for clinical outcomes)

The initial biological evaluation of a novel compound like this compound would typically involve a battery of in vitro cellular assays to determine its primary biological targets and mechanism of action. These assays are designed to provide quantitative data on the compound's potency and selectivity.

Commonly employed cellular assay methodologies for piperidine derivatives include:

Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. They involve competing the test compound with a radiolabeled ligand known to bind to the target receptor in cell membranes or recombinant cells expressing the receptor.

Enzyme Inhibition Assays: To assess the inhibitory potential of a compound against a specific enzyme, purified enzyme is incubated with its substrate in the presence of varying concentrations of the test compound. The rate of product formation is measured to determine the IC50 value.

Reporter Gene Assays: These assays are used to measure the functional activity of a compound at a G-protein coupled receptor (GPCR). Cells are engineered to express the receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is activated by the receptor's signaling pathway.

Calcium Mobilization Assays: For GPCRs that signal through the release of intracellular calcium, fluorescent calcium indicators can be used to measure changes in intracellular calcium concentration in response to compound treatment.

Neurotransmitter Uptake Assays: To evaluate the effect of a compound on neurotransmitter transporters, synaptosomes or cells expressing a specific transporter are incubated with a radiolabeled neurotransmitter and the test compound. The amount of radioactivity taken up by the cells is measured. nih.gov

Structure-Mechanism Relationships

The biological activity of piperidine derivatives is intricately linked to their three-dimensional structure. The stereochemistry of the substituents on the piperidine ring is a critical determinant of their interaction with biological targets.

For this compound, the key structural features that would influence its biological activity are:

The Piperidine Ring Conformation: The piperidine ring can adopt a chair or boat conformation. The preferred conformation and the axial or equatorial orientation of the substituents will significantly impact how the molecule fits into a binding pocket.

The Stereochemistry at C2 and C4: The (2S,4R) configuration defines a specific spatial arrangement of the methyl and methoxy (B1213986) groups. This stereochemistry is crucial for chiral recognition by biological targets and can lead to significant differences in potency and selectivity between different stereoisomers.

The 4-Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its presence can influence the lipophilicity and metabolic stability of the compound.

The 2-Methyl Group: The methyl group adds steric bulk and can influence the binding affinity and selectivity by making specific hydrophobic interactions within a binding site. Studies on related compounds have shown that even small changes in the size of this alkyl group can have a profound effect on activity. nih.gov

Future Research Directions and Untapped Potential in 2s,4r 4 Methoxy 2 Methylpiperidine Chemistry

Development of Novel and More Efficient Synthetic Routes

Key areas for exploration include:

Asymmetric Catalysis : Developing new chiral catalysts (metal- or organo-based) for the enantioselective synthesis of the piperidine (B6355638) ring is a primary goal. nih.gov This could involve asymmetric hydrogenation of pyridine (B92270) precursors or catalytic C-H functionalization of acyclic amines to construct the chiral centers in a single, controlled step. nih.gov

Biocatalysis : The use of enzymes to perform stereoselective transformations offers a green and highly specific alternative to traditional chemical methods. Engineered enzymes could be employed for kinetic resolution of racemic mixtures or for the direct asymmetric synthesis of the target molecule.

Memory of Chirality and Dynamic Kinetic Resolution : Investigating advanced stereochemical strategies could allow for the conversion of racemic or diastereomeric mixtures into the desired single (2S,4R) isomer, thereby maximizing atom economy and yield.

| Synthetic Strategy | Current Limitations | Future Potential |

| Classical Resolution | Inefficient (max 50% theoretical yield), requires stoichiometric chiral resolving agents. | Largely superseded by more advanced methods. |

| Chiral Pool Synthesis | Dependent on the availability of suitable and inexpensive chiral starting materials. | Integration with new derivatization reactions to expand accessible structures. |

| Asymmetric Hydrogenation | Often requires harsh conditions (high pressure/temperature) and expensive heavy metal catalysts. nih.gov | Development of earth-abundant metal catalysts and milder reaction conditions. |

| Catalytic C-H Functionalization | Regio- and stereoselectivity can be difficult to control for remote C-H bonds. nih.gov | Design of new ligand systems to precisely control radical relay mechanisms for δ C-H functionalization. nih.gov |

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers substantial advantages over traditional batch synthesis, including enhanced safety, reproducibility, scalability, and the potential for automation. nih.govbeilstein-journals.org The application of this technology to the synthesis of (2S,4R)-4-Methoxy-2-methylpiperidine is a promising avenue for future research.

Untapped potentials in this area include:

Telescoped Multi-Step Synthesis : Designing a continuous flow process where multiple reaction steps are connected in sequence without intermediate purification would drastically reduce production time and waste. For example, a flow setup could integrate the formation of the piperidine ring, subsequent functionalization, and final salt formation. beilstein-journals.org

Automated Reaction Optimization : Coupling flow reactors with real-time analytical tools and machine learning algorithms can enable high-throughput experimentation and rapid optimization of reaction conditions (e.g., temperature, pressure, residence time, stoichiometry).

Flow Electrosynthesis : Utilizing flow electrochemistry for key steps, such as oxidative C-H amination or anodic methoxylation, can provide a reagent-free and sustainable method for synthesizing piperidine intermediates. bohrium.comsoton.ac.ukresearchgate.net

| Feature | Benefit in Flow Synthesis |

| Enhanced Heat Transfer | Allows for the safe use of highly exothermic reactions and precise temperature control, improving selectivity. |

| Rapid Mixing | Ensures homogeneous reaction conditions, leading to more consistent product quality and yields. |

| Scalability | Production can be scaled up by extending the run time rather than using larger, more hazardous reactors. researchgate.net |

| Automation | Reduces manual handling and improves reproducibility, enabling "lights-out" manufacturing. beilstein-journals.org |

Exploration of Advanced Analytical Methodologies for Complex Mixtures

The synthesis of chiral molecules like this compound often results in complex mixtures containing reactants, byproducts, and other stereoisomers. Developing advanced analytical techniques is crucial for accurate monitoring, characterization, and purification.

Future research should focus on:

Supercritical Fluid Chromatography (SFC) : SFC is emerging as a powerful technique for chiral separations, often providing faster analysis and higher resolution than traditional HPLC, along with being a greener technology. Developing novel chiral stationary phases (CSPs) specifically for SFC analysis of piperidine analogues is a key objective.

Advanced Mass Spectrometry (MS) Techniques : While MS typically cannot distinguish between enantiomers, new methods involving chiral derivatizing agents or ion mobility-mass spectrometry (IM-MS) could enable the direct analysis and quantification of stereoisomers in complex mixtures without prior chromatographic separation. acs.org

Process Analytical Technology (PAT) : Integrating in-line analytical tools (e.g., spectroscopic methods like Raman or NIR) into flow reactors can provide real-time data on reaction progress and purity. This allows for immediate process control and quality assurance, which is essential for automated synthesis.

| Analytical Technique | Current Application | Future Direction/Untapped Potential |

| Chiral HPLC | Standard method for determining enantiomeric excess and purity. googleapis.com | Development of novel CSPs for higher resolution and broader applicability; hyphenation with advanced detectors. |

| Chiral Capillary Electrophoresis (CE) | Used for high-efficiency separation of charged chiral compounds. jiangnan.edu.cn | Design of novel chiral selectors and ionic liquids to enhance separation capabilities for piperidine derivatives. acs.org |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. | Use of chiral solvating agents for direct determination of enantiomeric excess; application in studying long-lived nuclear spin states. bohrium.com |

Expansion of Molecular Target Libraries for Mechanistic Studies

This compound serves as a valuable 3D fragment for fragment-based drug discovery (FBDD). whiterose.ac.uk Its defined stereochemistry and substitution pattern can be exploited to design focused libraries of compounds for screening against a wide array of biological targets, thereby uncovering novel structure-activity relationships (SAR).

Future directions include:

Scaffold Decoration : Using the this compound core, systematically synthesize a library of derivatives with diverse functional groups at the nitrogen atom and other available positions.

Target-Class Focused Screening : Screen these libraries against important drug target families where piperidines have shown activity, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes like cholinesterases or kinases. nih.govacs.org The piperidine moiety is a known key structural element for affinity at targets like the sigma-1 receptor. nih.gov

Mechanism of Action Studies : For any identified "hits," perform detailed mechanistic studies to understand how the specific stereochemistry and substitution pattern of the piperidine core contribute to molecular recognition and biological activity. This insight is critical for optimizing lead compounds.

| Potential Target Class | Rationale for Screening Piperidine Derivatives |

| Sigma Receptors (σ1R, σ2R) | The piperidine ring is a well-established pharmacophore for high-affinity sigma receptor ligands. nih.govacs.org |

| Histamine (B1213489) Receptors (e.g., H3R) | Piperidine and piperazine (B1678402) derivatives are known to possess high affinity for histamine receptors. nih.gov |

| Cholinesterases (AChE, BuChE) | Many inhibitors developed for Alzheimer's disease feature a piperidine core. nih.gov |

| Ion Channels (e.g., Na+, K+, Ca2+) | The protonated nitrogen of the piperidine ring can interact with key residues in the pore of ion channels. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Key applications for the future of this compound chemistry include:

Retrosynthesis Prediction : AI platforms can be trained on the known reaction literature to propose novel and efficient synthetic routes for this compound and its derivatives. nih.gov These tools can help chemists identify non-obvious disconnections and prioritize routes based on predicted yield, cost, or step count.

De Novo Compound Design : Generative AI models can design novel molecules based on the this compound scaffold. mdpi.com These models can be optimized to generate compounds with desired properties, such as high predicted binding affinity for a specific target, favorable ADME (absorption, distribution, metabolism, and excretion) profiles, and synthetic feasibility.

Property Prediction : ML models can be developed to accurately predict key physicochemical and biological properties for virtual derivatives before they are synthesized. This allows researchers to prioritize the synthesis of only the most promising compounds, saving significant time and resources. peerj.com

| AI/ML Application | Specific Goal for this compound |

| Synthesis Planning | Predict optimal reaction conditions (catalyst, solvent, temperature) and yields for novel synthetic steps. digitellinc.com |

| Virtual Screening | Predict the binding affinity of a virtual library of derivatives against a panel of disease-relevant targets. |

| Generative Design | Create novel piperidine-based structures with enhanced potency and selectivity for a chosen biological target. mdpi.com |

| ADMET Prediction | Forecast the pharmacokinetic and toxicity profiles of new derivatives to identify potential liabilities early in the design phase. |

Q & A

Basic: What synthetic methodologies are recommended for preparing (2S,4R)-4-Methoxy-2-methylpiperidine with high stereochemical fidelity?

Answer:

Synthesis of this compound typically involves chiral resolution or asymmetric catalysis. A common approach is the reduction of a pre-functionalized piperidine precursor. For example, describes a synthesis route for a structurally similar piperidine derivative using NaOH in dichloromethane, achieving 99% purity via controlled reaction conditions and purification steps. To ensure stereochemical integrity, chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can be employed. Post-synthesis, validate enantiomeric purity using chiral HPLC or polarimetry, as referenced in for analogous compounds .

Basic: How should researchers characterize the structural and stereochemical properties of this compound?

Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : H and C NMR can confirm substituent positions and stereochemistry. For example, coupling constants () between protons on C2 and C4 help distinguish cis vs. trans configurations.

- Chiral Chromatography : Use columns like Chiralpak IA/IB to resolve enantiomers, as demonstrated for related piperidines in .

- X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical assignment, as seen in for a 4-piperidone derivative .

Basic: What safety precautions are essential when handling this compound?

Answer:

Refer to safety protocols for structurally similar piperidines ( ):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (GHS hazard code H315/H319) .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N) to prevent oxidation or moisture absorption .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing due to potential solubility issues .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Answer:

Molecular docking (e.g., AutoDock Vina) and MD simulations can map interactions with targets like enzymes or receptors. highlights the use of PubChem-derived 3D structures for simulating piperidine derivatives’ binding affinities. Key steps:

Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G*).

Dock into active sites (e.g., serotonin receptors) to assess hydrogen bonding and hydrophobic interactions.

Validate predictions with in vitro assays (e.g., IC measurements) .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?

Answer:

Discrepancies often arise from variations in reaction conditions or impurities. Systematic strategies include:

- Controlled Replication : Reproduce reactions under strict anhydrous/O-free conditions, as moisture or oxygen may alter outcomes ( ) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., methoxy group oxidation) that may skew reactivity data ( ) .

- Kinetic Studies : Compare reaction rates under different temperatures/pH to isolate contributing factors ( ) .

Advanced: What strategies optimize the stability of this compound in long-term storage?

Answer:

Stability depends on preventing degradation pathways (hydrolysis, oxidation):

- Lyophilization : Freeze-drying under vacuum minimizes hydrolytic cleavage of the methoxy group.

- Additives : Include antioxidants (e.g., BHT) at 0.01–0.1% w/w to inhibit radical-mediated oxidation ( ) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC ( ) .

Advanced: How does the stereochemistry of this compound influence its pharmacokinetic properties?

Answer:

The 2S,4R configuration affects solubility, membrane permeability, and metabolic clearance:

- LogP Calculations : Use software like MarvinSketch to predict lipophilicity. The methyl and methoxy groups may enhance blood-brain barrier penetration.

- CYP450 Metabolism : Stereochemistry can dictate susceptibility to hepatic enzymes. For example, notes that 4-piperidone derivatives with specific configurations show reduced CYP3A4-mediated oxidation .

- In Vivo Studies : Compare plasma half-lives of enantiomers in rodent models to validate computational predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.